N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2,3-dimethylphenylacetic acid under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and the thioether linkage are likely to play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is structurally similar due to the presence of the fluorophenyl group and has similar pharmacological properties.
N-(2,3-dimethylphenyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide: This compound differs by the presence of a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to the combination of its tetrazole ring and thioether linkage, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H16FN5OS |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16FN5OS/c1-11-6-5-8-14(12(11)2)19-16(24)10-25-17-20-21-22-23(17)15-9-4-3-7-13(15)18/h3-9H,10H2,1-2H3,(H,19,24) |
InChI Key |
RKSHPAMQYIJEBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)C |
Origin of Product |
United States |
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